molecular formula C7H7N3OS B13155077 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile

Cat. No.: B13155077
M. Wt: 181.22 g/mol
InChI Key: JQMMLYGUGSNVEK-UHFFFAOYSA-N
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Description

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile is a heterocyclic compound that features a unique structure combining pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile typically involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure high yield and purity of the product. The solid product is then crystallized from ethanol to obtain the final compound with a yield of 97% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolopyrazine derivatives . These compounds share structural motifs with 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile and exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific combination of pyrrole and thiazole rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

7-hydroxy-5-imino-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile

InChI

InChI=1S/C7H7N3OS/c8-1-4-6(11)5-2-12-3-10(5)7(4)9/h5,9,11H,2-3H2

InChI Key

JQMMLYGUGSNVEK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C(C(=N)N2CS1)C#N)O

Origin of Product

United States

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